(2Z)-1-[(6-chloropyridin-3-yl)methyl]-N-nitroimidazolidin-2-imine
Description
N-[1-[(6-Chloro-3-pyridinyl)methyl]-4,5-dihydroimidazol-2-yl]nitramide, commonly known as imidacloprid, is a systemic neonicotinoid insecticide first commercialized in the 1990s. It acts as a neurotoxin by selectively binding to nicotinic acetylcholine receptors (nAChRs) in insects, causing acetylcholine accumulation, paralysis, and death . Imidacloprid is highly effective against sucking pests such as aphids, whiteflies, and beetles, making it a cornerstone in agricultural pest management .
Key physicochemical properties include a molecular formula of C₉H₁₀ClN₅O₂, molar mass of 255.66 g/mol, melting point of 144°C, and water solubility of 0.61 g/L at 20°C . Despite its rapid photolytic degradation in laboratory settings (half-life: 1.2–2.1 hours), environmental persistence increases in natural conditions, with freshwater half-lives of 4 days (sunlight) and 10–24 weeks (darkness) . Its widespread use has led to detectable residues in surface waters globally, raising ecological concerns .
Structure
3D Structure
Properties
CAS No. |
105827-78-9 |
|---|---|
Molecular Formula |
C9H10ClN5O2 |
Molecular Weight |
255.66 g/mol |
IUPAC Name |
(NZ)-N-[1-[(6-chloro-3-pyridinyl)methyl]imidazolidin-2-ylidene]nitramide |
InChI |
InChI=1S/C9H10ClN5O2/c10-8-2-1-7(5-12-8)6-14-4-3-11-9(14)13-15(16)17/h1-2,5H,3-4,6H2,(H,11,13) |
InChI Key |
YWTYJOPNNQFBPC-UHFFFAOYSA-N |
Isomeric SMILES |
C1CN(/C(=N\[N+](=O)[O-])/N1)CC2=CN=C(C=C2)Cl |
Canonical SMILES |
C1CN(C(=N[N+](=O)[O-])N1)CC2=CN=C(C=C2)Cl |
Appearance |
Solid powder |
Color/Form |
Colorless crystals |
density |
1.54 g/cm³ |
melting_point |
143 - 144 °C |
physical_description |
Solid |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
610 mg/L @ 20 °C (exp) |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Imidacloprid; Admire; Confidor; Provado; |
vapor_pressure |
4X10-7 mPa (3X10-12 mm Hg) at 20 °C; 9X10-7 mPa (7X10-12 mm Hg) at 25 °C Vapor pressure at 20Â °C: negligible |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Stoichiometric Considerations
The synthesis proceeds via a two-stage mechanism: (1) deprotonation of 2-nitroiminoimidazolidine by a base to generate a reactive amide intermediate, and (2) nucleophilic attack on CCMP’s chloromethyl group. Patents demonstrate that a 1:1 molar ratio of 2-nitroiminoimidazolidine to CCMP is optimal, though slight excesses of CCMP (1.1–1.2 equivalents) enhance yields to 66% by compensating for side reactions.
Critical to this process is the choice of base. Early methods employed sodium hydride (NaH), which, while effective, posed safety risks due to hydrogen gas evolution. Transitioning to potassium carbonate (K₂CO₃) in polar aprotic solvents like acetonitrile mitigated these hazards while maintaining reactivity. For instance, 1.5 equivalents of K₂CO₃ in acetonitrile at reflux (82°C) achieved 67% yield with 99% active ingredient (AI) purity.
Optimization of Reaction Parameters
Industrial scalability demands meticulous control over reaction kinetics and thermodynamics. Key parameters—addition rate, solvent selection, and temperature—have been systematically optimized to maximize efficiency.
Gradual Addition of CCMP
Controlled addition of CCMP prevents localized excesses that drive dimerization byproducts. Data from Sinon Corporation reveal that extending the addition period from 0.5 to 6.5 hours elevates crude yields from 84.3% to 92.3%, with AI purity rising from 82.6% to 90.85%. This incremental approach ensures steady reaction progression, as outlined in Table 1.
Table 1: Impact of CCMP Addition Duration on Yield and Purity
| Addition Time (hours) | Crude Yield (%) | AI Purity (%) |
|---|---|---|
| 0.5 | 84.3 | 82.6 |
| 6.5 | 92.3 | 90.85 |
Solvent Systems
Solvent polarity profoundly influences reaction kinetics. Acetonitrile, with its high dielectric constant (ε = 37.5), outperforms dimethylformamide (DMF) and isopropanol by solubilizing ionic intermediates. Trials comparing solvents demonstrated 75% yield in acetonitrile versus 49% in DMF under identical conditions.
Alternative Synthetic Pathways and Modifications
While the CCMP route dominates commercial production, exploratory methods have emerged to address regulatory and environmental concerns.
Two-Step Process via Intermediate Amines
A patented alternative condenses 6-chloronicotinic acid with methylamine to form 6-chloronicotinic acid methylamide, followed by cyclization with formaldehyde and ammonia. Though avoiding CCMP’s handling challenges, this method complicates purification and reduces overall yield to 58–66%, limiting industrial adoption.
Nitropolychlorobutadiene Intermediates
Academic studies propose nitropolychlorobutadienes as precursors for functionalized heterocycles. For example, amination of 2-nitroperchloro-1,3-butadiene with azabicyclohexane derivatives yields intermediates that could streamline imidacloprid synthesis. However, these routes remain experimental, with no commercial applications reported.
Industrial-Scale Production Considerations
Translating laboratory success to manufacturing requires addressing heat management, solvent recovery, and waste streams.
Continuous Flow Reactors
Modern facilities employ continuous flow systems to maintain precise temperature control during CCMP addition. This technology reduces thermal degradation risks inherent in batch processes, ensuring consistent AI purity above 90%.
Byproduct Mitigation
The primary byproduct, 1,3-bis(6-chloropyridylmethyl)imidazolidine, forms via over-alkylation. Its formation is suppressed by maintaining CCMP concentrations below 0.5 M and using excess K₂CO₃ to scavenge liberated HCl.
Chemical Reactions Analysis
Types of Reactions
N-[1-[(6-chloro-3-pyridinyl)methyl]-4,5-dihydroimidazol-2-yl]nitramide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: Halogenation and nitration are common substitution reactions for this compound, where halogens or nitro groups replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Chlorine, bromine, nitric acid.
Major Products Formed
The major products formed from these reactions include various halogenated derivatives and nitro-substituted compounds, which can have different properties and applications .
Scientific Research Applications
Crop Protection
Imidacloprid is extensively used in agriculture for the protection of various crops against a range of pests including:
- Aphids
- Whiteflies
- Leafhoppers
Its systemic nature allows it to be absorbed by plants and translocated throughout their tissues, providing long-lasting protection against pests that feed on leaves, stems, and roots .
Soil Treatment
The compound is applied as a soil treatment to control soil-dwelling pests. Its persistence in soil can range from several months to years, depending on environmental conditions .
Fertilizer Coatings
Imidacloprid is sometimes incorporated into fertilizer coatings to enhance pest control while providing nutrients to plants .
Public Health
Imidacloprid is utilized in vector control programs targeting disease-carrying insects such as mosquitoes and fleas. Its effectiveness in controlling these pests has made it a valuable tool in public health initiatives aimed at preventing diseases like dengue fever and malaria .
Veterinary Medicine
In veterinary applications, Imidacloprid is used in formulations for pets to control fleas and ticks. Products combining Imidacloprid with other active ingredients enhance efficacy and provide broader spectrum pest control .
Environmental Impact
While Imidacloprid is effective against target pests, its environmental impact has raised concerns. Studies indicate that it can affect non-target organisms, including pollinators like bees, leading to significant ecological implications . Regulatory agencies are continually assessing its safety and environmental profiles.
Efficacy in Crop Protection
A study conducted on the use of Imidacloprid in controlling aphids in cotton crops demonstrated a significant reduction in pest populations compared to untreated controls. The treated crops exhibited improved yield and quality due to effective pest management strategies .
Impact on Pollinators
Research has shown that exposure to sub-lethal doses of Imidacloprid can impair the foraging behavior of honeybees, affecting their ability to gather food and communicate with hive mates. This has prompted further investigation into the long-term effects on bee populations and pollination services .
Soil Persistence Studies
Field studies have assessed the persistence of Imidacloprid in various soil types under different climatic conditions. Results indicate that soil type significantly influences degradation rates, with sandy soils exhibiting faster breakdown compared to clay-rich soils .
Mechanism of Action
The compound exerts its effects primarily by targeting the nicotinic acetylcholine receptors in insects. It binds to these receptors, causing overstimulation and eventual paralysis of the insect. This mechanism is highly specific to insects, making it an effective and relatively safe insecticide for use in agriculture .
Comparison with Similar Compounds
Imidacloprid belongs to the neonicotinoid class, which includes acetamiprid, thiacloprid, thiamethoxam, and clothianidin. Below is a detailed comparison of structural, physicochemical, and functional attributes:
Structural and Physicochemical Properties
Key Structural Differences :
- Imidacloprid : Chloropyridinylmethyl group attached to a nitroimine-substituted imidazolidine ring.
- Acetamiprid: Cyanoimino group replaces the nitroimine moiety, enhancing solubility .
- Thiacloprid : Thiazolidine ring replaces imidazolidine, reducing water solubility but improving photostability .
- Imidaclothiz : Chlorothiazolylmethyl group substitutes the chloropyridinyl group, altering receptor affinity .
Toxicity Profiles
- Non-Target Organisms: Imidacloprid is highly toxic to bees (LD₅₀: 4–5 ng/bee), whereas thiacloprid and acetamiprid exhibit lower acute toxicity .
- Mammalian Safety: All neonicotinoids have low mammalian toxicity due to weak affinity for vertebrate nAChRs, though chronic exposure risks remain under study .
Biological Activity
N-[1-[(6-chloro-3-pyridinyl)methyl]-4,5-dihydroimidazol-2-yl]nitramide, commonly known as Imidacloprid , is a systemic insecticide belonging to the neonicotinoid class. This compound exhibits significant biological activity, particularly in pest control, through its interaction with the nervous systems of insects.
| Property | Value |
|---|---|
| CAS Number | 138261-41-3 |
| Molecular Formula | C9H10ClN5O2 |
| Molecular Weight | 255.664 g/mol |
| IUPAC Name | N-{1-[(6-chloro-3-pyridyl)methyl]-4,5-dihydroimidazol-2-yl}nitramide |
| Synonyms | Imidacloprid, N-(1-(6-Chloro-3-pyridyl)methyl)-4,5-dihydroimidazol-2-amine |
Imidacloprid functions primarily by targeting the nicotinic acetylcholine receptors (nAChRs) in insects. Upon binding to these receptors, it causes prolonged depolarization of the postsynaptic membrane, leading to overstimulation of the nervous system. This results in symptoms such as muscle tremors and paralysis, ultimately causing death in susceptible insect species. The selectivity of Imidacloprid for insect nAChRs over vertebrate receptors accounts for its relatively low toxicity to mammals compared to its efficacy against pests .
Biological Activity and Efficacy
Imidacloprid has been extensively studied for its biological activity across various species and environmental conditions. Its effectiveness is influenced by several factors including soil type, moisture, and temperature.
Case Studies and Research Findings
- Insecticidal Efficacy :
- Impact on Non-target Species :
-
Environmental Persistence :
- Imidacloprid has a variable half-life depending on environmental conditions. In soil, it can persist for 1 to 3 years under aerobic conditions but breaks down more rapidly in water when exposed to light. This persistence raises concerns about its accumulation in ecosystems and potential impacts on biodiversity .
Toxicological Studies
Toxicological assessments have shown that acute exposure to high doses of Imidacloprid can lead to cholinergic effects in mammals, including dizziness and respiratory distress. Chronic exposure at lower doses has been associated with developmental and reproductive toxicity in laboratory animals .
Summary of Toxicological Findings
| Study Focus | Findings |
|---|---|
| Acute Exposure | Mortality and transient cholinergic effects |
| Chronic Exposure | Reproductive toxicity and neurobehavioral deficits in rats |
| Environmental Impact | Genotoxicity and immune system suppression in aquatic organisms |
Q & A
Q. What methodologies quantify imidacloprid’s sorption-desorption hysteresis in heterogeneous soils?
- Methodological Answer:
- Batch equilibration: Incubate soil samples with imidacloprid at varying concentrations (0.1–10 mg/L) and measure equilibrium concentrations.
- Freundlich hysteresis indices: Calculate hysteresis coefficients (H = n_desorption/n_sorption) to predict irreversible binding in organic-rich soils .
Contradiction Analysis and Best Practices
- Conflicting Degradation Data: Laboratory studies under controlled UV light may underestimate field persistence due to variable microbial communities and organic matter content. Cross-validate results using field-aged soil samples and qPCR to quantify degradative genes (e.g., hyl in Hymenobacter latericoloratus) .
- Metabolite Toxicity: While imidacloprid-guanidine is less toxic to bees, its olefin derivative exhibits higher aquatic toxicity. Use species-specific bioassays to prioritize metabolite monitoring .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
